molecular formula C16H24BFO3 B14016198 2-(2-Butoxy-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-Butoxy-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14016198
M. Wt: 294.2 g/mol
InChI Key: LIRFSDJXSGJHSQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Butoxy-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-butoxy-6-fluorophenylboronic acid with tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, ensuring that the final product meets the required quality standards .

Chemical Reactions Analysis

Types of Reactions

2-(2-Butoxy-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions are typically carried out under controlled temperature and pressure to ensure high efficiency and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted boronic acid derivatives .

Scientific Research Applications

2-(2-Butoxy-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Butoxy-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Butoxy-6-fluorophenylboronic acid
  • 2-Butoxy-6-fluorophenylboronic acid pinacol ester

Uniqueness

Compared to similar compounds, 2-(2-Butoxy-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibits unique chemical properties, such as higher stability and reactivity. These properties make it a valuable tool in various scientific research applications .

Properties

Molecular Formula

C16H24BFO3

Molecular Weight

294.2 g/mol

IUPAC Name

2-(2-butoxy-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C16H24BFO3/c1-6-7-11-19-13-10-8-9-12(18)14(13)17-20-15(2,3)16(4,5)21-17/h8-10H,6-7,11H2,1-5H3

InChI Key

LIRFSDJXSGJHSQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2F)OCCCC

Origin of Product

United States

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